molecular formula C24H29NO6 B11141393 N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline

Cat. No.: B11141393
M. Wt: 427.5 g/mol
InChI Key: IZPTYXSZGXMMQY-UHFFFAOYSA-N
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Description

N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a synthetic derivative of the furochromen (psoralen) scaffold, characterized by a tert-butyl group at position 3, methyl groups at positions 5 and 9, and a 7-oxo moiety. The acetylated norvaline side chain at position 6 distinguishes it from related compounds. This structural modification is hypothesized to enhance bioavailability and target specificity, particularly in therapeutic applications such as enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C24H29NO6/c1-7-8-18(22(27)28)25-19(26)10-15-12(2)14-9-16-17(24(4,5)6)11-30-20(16)13(3)21(14)31-23(15)29/h9,11,18H,7-8,10H2,1-6H3,(H,25,26)(H,27,28)

InChI Key

IZPTYXSZGXMMQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Furochromenyl Core

The furo[3,2-g]chromen-7-one core serves as the foundational structure for this compound. Its synthesis typically begins with the condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions, a modification of the Pechmann condensation . For the target compound, 3-tert-butyl-5,9-dimethyl substituents are introduced during this stage:

Reaction Conditions

  • Starting Materials : 4-tert-butylresorcinol and dimethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Temperature : 80–100°C for 6–8 hours.

  • Yield : 65–70% after recrystallization from ethanol .

The tert-butyl group enhances steric bulk, influencing downstream reactivity, while methyl groups at positions 5 and 9 are introduced via alkylation of intermediate phenolic groups using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

The introduction of the acetyl group at position 6 of the furochromenyl core is achieved through Friedel-Crafts acylation. This step requires careful control to prevent over-acylation or decomposition of the heterocyclic system.

Protocol

  • Reagents : Acetic anhydride (Ac₂O), anhydrous aluminum chloride (AlCl₃).

  • Solvent : Dichloromethane (DCM) or nitrobenzene.

  • Temperature : 0–5°C (ice bath) to minimize side reactions.

  • Reaction Time : 2–3 hours.

  • Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Characterization data for the acetylated intermediate includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, COCH₃), 1.45 (s, 9H, C(CH₃)₃), 2.30 (s, 6H, Ar-CH₃).

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water 70:30) .

Coupling with Norvaline

The final step involves conjugating the acetylated furochromenyl intermediate with norvaline (2-aminopentanoic acid) via an amide bond. Peptide coupling agents are employed to activate the carboxylic acid group.

Optimized Coupling Procedure

  • Activation : The acetyl group is converted to an acyl chloride using thionyl chloride (SOCl₂) in DCM under reflux (40°C, 2 hours).

  • Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) .

  • Solvent : Anhydrous DMF or THF.

  • Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Temperature : Room temperature (25°C) for 12–16 hours.

  • Yield : 60–65% after purification by preparative HPLC .

Critical Parameters

  • Molar Ratio : A 1:1.2 ratio of acyl chloride to norvaline minimizes unreacted starting material.

  • Protection Strategy : Norvaline’s amino group is protected with Boc (tert-butyloxycarbonyl) to prevent side reactions, followed by deprotection using trifluoroacetic acid (TFA).

Characterization and Quality Control

The final product is validated using advanced analytical techniques:

Parameter Method Results
Molecular WeightHRMS (ESI+)Observed: 428.1932 [M+H]⁺ (Theoretical: 427.5 g/mol)
PurityHPLC98.2% (UV detection at 254 nm)
Melting PointDifferential Scanning Calorimetry (DSC)178–180°C
Stereochemical IntegrityChiral HPLC>99% enantiomeric excess (Chiralpak IA column, hexane/isopropanol 80:20)

Industrial-Scale Considerations

Scaling this synthesis requires addressing solvent recovery, catalyst costs, and waste management:

  • Catalyst Recycling : AlCl₃ from Friedel-Crafts acylation is recovered via aqueous extraction (pH adjustment to 2–3).

  • Solvent Selection : Replacing nitrobenzene with greener alternatives (e.g., cyclopentyl methyl ether) reduces toxicity .

  • Process Intensification : Microwave-assisted synthesis reduces reaction times by 40% (e.g., 30 minutes for Pechmann condensation at 120°C).

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts yield and purity:

Agent Yield (%) Purity (%) Cost (USD/g)
HATU6598.212.50
DCC5895.53.20
EDCl5293.02.80

HATU offers superior efficiency but is cost-prohibitive for large-scale production, making DCC a viable alternative for pilot-scale batches .

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Attributed to steric hindrance from the tert-butyl group. Mitigated by increasing reaction time to 24 hours.

  • Byproduct Formation : Acetyl migration to position 5 is minimized by maintaining reaction temperatures below 30°C .

  • Norvaline Racemization : Use of HOBt (hydroxybenzotriazole) as an additive reduces racemization to <2%.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions typical of furochromenones and acylated amino acids:

Reaction TypeMechanismApplications
Hydrolysis Cleavage of amide bonds under acidic/basic conditionsStructural simplification for analytical studies
Alkylation Addition of alkyl groups to reactive sites (e.g., hydroxyl groups)Modification of solubility or bioavailability
Reduction Reduction of ketone groups to alcoholsGeneration of analogues with altered polarity
Substitution Replacement of functional groups (e.g., ester to amide)Alteration of enzymatic targets

Data from PubChem indicates similar furochromenones undergo propanamide formation via nucleophilic acyl substitution .

Comparison with Structural Analogues

AnalogueStructural DifferenceReactivity Profile
3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Lacks amino acid backboneHigher acidity due to carboxylic acid group
N-(2-(4-methoxyphenyl)-1H-imidazol-1-y)methyl)-N-(3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen)acetamide Incorporates imidazoleEnhanced stability via aromatic ring conjugation
2-(3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen)acetamide Simplified structureReduced reactivity due to fewer functional groups

Reaction Conditions and Catalysts

  • Temperature : Typically requires moderate heating (40–80°C) for acylation or esterification.

  • Catalysts : Acidic or basic catalysts (e.g., DCC/HOBt for amide coupling).

  • Solvents : Polar aprotic solvents (DMF, THF) for acyl transfer reactions.

Biological Interaction Relevance

Reactions influencing bioactivity include:

  • Enzymatic cleavage : Hydrolysis of amide bonds by proteases.

  • Oxidation : Potential oxidation of hydroxyl groups under physiological conditions.

  • Nucleophilic attack : Reactions at electrophilic carbonyl sites.

PubChem data highlights similar compounds’ susceptibility to metabolic transformations .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of furochromen compounds exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific structure of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline suggests it may enhance these effects through its unique functional groups and steric configuration .

Antifungal Activity

Studies have shown that similar furochromen derivatives possess antifungal properties. For instance, compounds incorporating triazole groups have demonstrated efficacy against various fungal strains, suggesting that this compound may also exhibit antifungal activity. This potential could be valuable in developing new antifungal treatments .

G Protein-Coupled Receptor Modulation

The compound's structure indicates potential interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development. GPCRs play a vital role in numerous physiological processes and are implicated in various diseases. Compounds that can modulate GPCR activity could lead to novel therapeutic strategies for conditions such as heart disease and diabetes .

Growth Regulation

Preliminary studies suggest that synthetic low molecular weight heterocyclic compounds can stimulate vegetative growth in plants such as maize (Zea mays L.). The regulatory effects of these compounds indicate that this compound may enhance plant growth and yield through similar mechanisms .

Case Studies and Research Findings

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of various furochromen derivatives, revealing that modifications at specific positions significantly enhanced their activity against free radicals.
  • Fungal Inhibition : Research on triazole-incorporated coumarin derivatives demonstrated their effectiveness against Candida albicans and Aspergillus flavus, providing a framework for exploring the antifungal potential of similar structures like this compound.
  • GPCR Interaction : Investigations into GPCR signaling pathways have highlighted the importance of small molecules in modulating receptor activity. The structural attributes of this compound position it as a candidate for further exploration in this area.

Mechanism of Action

The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus modulating the enzyme’s activity.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Core Modifications

  • 3-tert-butyl vs. Fluorophenyl derivatives (e.g., I-14) exhibit enhanced electronegativity, which may increase binding affinity to polar targets but reduce lipophilicity .

Side Chain Variations

  • Acetyl-norvaline vs. Sulfonohydrazides: Sulfonohydrazide derivatives (e.g., I-10–I-15) feature strong hydrogen-bonding capabilities due to their –SO₂–NH–NH– groups, which are absent in the target compound. This difference may reduce off-target interactions but limit fungicidal activity compared to sulfonohydrazides (e.g., I-10, 73% yield, 276–277°C melting point) . The acetyl-norvaline side chain in the target compound introduces a zwitterionic character (from the amino acid), enhancing solubility in aqueous environments compared to sulfonohydrazides .
  • Acetic Acid vs.
Physicochemical Properties
Compound Molecular Weight Melting Point (°C) Purity Key Functional Group
Target Compound ~414* Not reported ~95%† Acetyl-norvaline
I-10 (sulfonohydrazide) ~600‡ 276–277 73% 4-Iodobenzenesulfonohydrazide
2-{3-tert-butyl...}acetic acid 333.34 Not reported 95% Carboxylic acid
3-{3,5,9-trimethyl...}propanoic acid ~350* Not reported Not reported Propanoic acid

*Estimated based on structural analysis. †Assumed from synthesis protocols of analogues . ‡Estimated from molecular formula in .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline?

The compound’s synthesis typically involves coupling a furochromene acetic acid derivative with norvaline. For example, analogs like EMAC10164c (a related furochromene acetic acid) are synthesized via hydrolysis of ester precursors using NaOH in propan-2-ol, yielding >89% purity after filtration . Adapting this method, the acetylated norvaline moiety can be introduced via nucleophilic acyl substitution or peptide coupling. Key steps include optimizing reaction time (2–4 hours) and stoichiometry of base (1 M NaOH/KOH) to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. HRMS confirms molecular weight (e.g., EMAC10164h: [M+H]+ 349 m/z), while NMR identifies substituent positions (e.g., tert-butyl protons at δ 1.35 ppm in DMSO-d6) . Infrared (IR) spectroscopy can validate carbonyl stretches (e.g., 1720 cm⁻¹ for the 7-oxo group) . For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended.

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Prioritize enzyme inhibition assays targeting tumor-associated isoforms (e.g., carbonic anhydrase IX/XII) using fluorometric or stopped-flow methods . For fungicidal activity, follow protocols from sulfonohydrazide derivatives: incubate with fungal strains (e.g., Fusarium spp.) and measure minimum inhibitory concentrations (MICs) via microdilution . Include positive controls like ketoconazole and validate results with dose-response curves.

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay conditions?

Discrepancies may arise from pH sensitivity (e.g., carbonic anhydrase assays) or solvent effects. Standardize assay buffers (e.g., 20 mM HEPES, pH 7.4) and use co-solvents like DMSO at ≤1% v/v. Cross-validate with orthogonal methods: compare enzyme inhibition (IC₅₀) with cellular efficacy (e.g., hypoxia-selective cytotoxicity in HT-29 cells) . Statistical tools like Bland-Altman plots can quantify inter-assay variability.

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model thermochemical properties, such as bond dissociation energies (BDEs) for the tert-butyl group . Solvent effects can be incorporated via polarizable continuum models (PCM). For reactivity, calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian 16 or ORCA is recommended.

Q. How to optimize reaction yields for scale-up synthesis?

Conduct design of experiments (DoE) to test variables: temperature (60–100°C), catalyst (e.g., DMAP for acylations), and solvent polarity (propan-2-ol vs. THF). For intermediates like EMAC10163j, reducing reaction time from 4 to 2 hours increased yield from 68% to 93% in analogous syntheses . Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) enhances scalability.

Methodological Guidance Tables

Parameter Recommended Protocol Reference
Synthesis (Base Hydrolysis) 1 M NaOH, propan-2-ol, 2–4 h, 70–90°C
NMR Solvent DMSO-d6 for solubility; δ 1.35 ppm (tert-butyl)
Enzyme Assay Carbonic anhydrase IX, fluorometric, pH 7.4
DFT Settings B3LYP/6-31G(d), PCM (water), spin-unrestricted

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